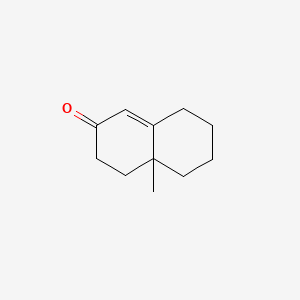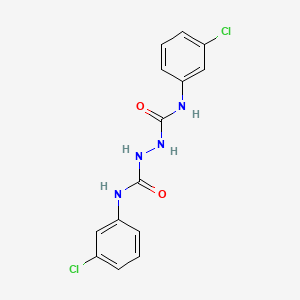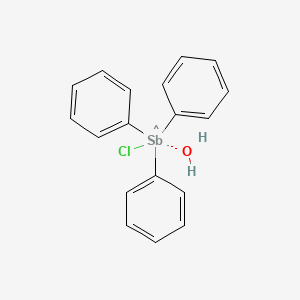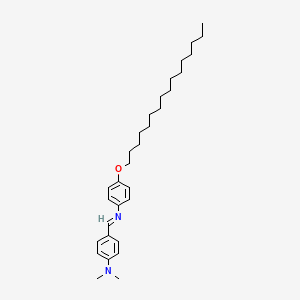![molecular formula C18H26N2O2 B11949864 N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a hydrazone linkage (-NHN=CH-) and an undec-10-ene chain, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and undec-10-enehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Reactants: 2-hydroxybenzaldehyde and undec-10-enehydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product: N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide involves its ability to form stable complexes with metal ions. This property is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes, thereby inhibiting their activity. The hydrazone linkage also allows it to interact with various biological targets, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Methyl N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazonothiocarbamate
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is unique due to its long undec-10-ene chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility and reactivity, making it suitable for a broader range of applications compared to its shorter-chain analogs.
特性
分子式 |
C18H26N2O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxyphenyl)methylideneamino]undec-10-enamide |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-14-18(22)20-19-15-16-12-10-11-13-17(16)21/h2,10-13,15,21H,1,3-9,14H2,(H,20,22)/b19-15+ |
InChIキー |
WCTURYLHSWCFTQ-XDJHFCHBSA-N |
異性体SMILES |
C=CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1O |
正規SMILES |
C=CCCCCCCCCC(=O)NN=CC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)








![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)


![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
